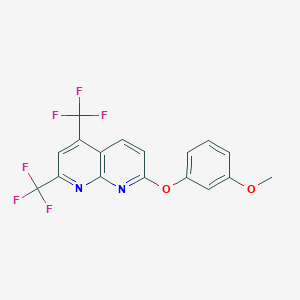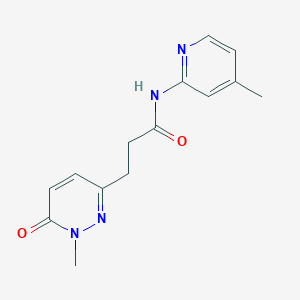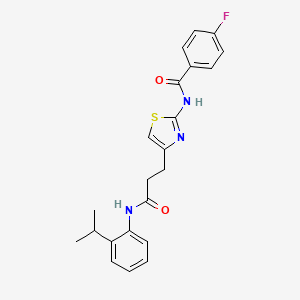
2-(ヨードメチル)-4,4-ジメチルオキサン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-4,4-dimethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of an iodomethyl group attached to the second carbon of the oxane ring and two methyl groups attached to the fourth carbon. The molecular formula of 2-(Iodomethyl)-4,4-dimethyloxane is C7H13IO, and it is known for its reactivity due to the presence of the iodomethyl group.
科学的研究の応用
2-(Iodomethyl)-4,4-dimethyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a labeling reagent for biomolecules, enabling the study of biological processes and interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-4,4-dimethyloxane typically involves the iodination of a precursor compound. One common method is the reaction of 4,4-dimethyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction scheme is as follows:
4,4-Dimethyloxane+IodomethaneK2CO3,Reflux2-(Iodomethyl)-4,4-dimethyloxane
Industrial Production Methods
Industrial production of 2-(Iodomethyl)-4,4-dimethyloxane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and purity of the final product.
化学反応の分析
Types of Reactions
2-(Iodomethyl)-4,4-dimethyloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodomethyl group can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium ethoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is the corresponding methyl derivative.
作用機序
The mechanism of action of 2-(Iodomethyl)-4,4-dimethyloxane involves the reactivity of the iodomethyl group. This group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic amino acids in proteins, leading to covalent modification and potential changes in protein function.
類似化合物との比較
Similar Compounds
Iodomethane (CH3I): A simple alkyl iodide used in methylation reactions.
2-Iodoethanol (C2H5IO): An iodoalkyl compound used in the synthesis of various organic molecules.
4-Iodo-1-butene (C4H7I): An iodoalkene used in organic synthesis.
Uniqueness
2-(Iodomethyl)-4,4-dimethyloxane is unique due to the presence of both an iodomethyl group and a cyclic ether structure. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The cyclic ether ring provides rigidity and spatial orientation, which can influence the outcome of chemical reactions and the properties of the final products.
特性
IUPAC Name |
2-(iodomethyl)-4,4-dimethyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO/c1-8(2)3-4-10-7(5-8)6-9/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKJCPDWPBNPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)



![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)



![5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2357001.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357002.png)

